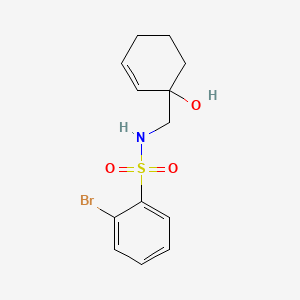

2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-bromo-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16BrNO3S/c14-11-6-2-3-7-12(11)19(17,18)15-10-13(16)8-4-1-5-9-13/h2-4,6-8,15-16H,1,5,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPMKYYWOQMUBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC=CC(C1)(CNS(=O)(=O)C2=CC=CC=C2Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide typically involves the following steps:

Cyclohexene Functionalization: The hydroxycyclohexene moiety can be introduced through a series of reactions starting from cyclohexene, involving oxidation and subsequent functional group transformations.

Coupling Reaction: The final step involves coupling the brominated benzenesulfonamide with the hydroxycyclohexene derivative under suitable conditions, often using a base such as sodium hydride or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The hydroxy group can be oxidized to a ketone or reduced to an alkane.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of substituted benzenesulfonamides.

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: Utilized in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

Biological Studies: Employed in biochemical assays to study enzyme inhibition or protein interactions.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby modulating its activity. The bromine atom and hydroxycyclohexene moiety can interact with molecular targets through hydrogen bonding, van der Waals forces, or covalent bonding.

Comparison with Similar Compounds

N-(1-(Bromomethyl)-7,7-Dimethylbicyclo[2.2.1]heptan-2-yl)Benzenesulfonamide

Structural Features :

- Core: Bicyclo[2.2.1]heptane (norbornane) with bromomethyl and benzenesulfonamide substituents.

- Key Groups : Rigid bicyclic framework enhances steric hindrance and thermal stability.

Physical Properties :

Comparison :

- Bromine placement on the methyl group (vs. aromatic bromine in the target compound) alters electronic effects on the sulfonamide moiety.

N-[Imino-(1-Oxo-(1H)-Phthalazin-2-yl)Methyl]Benzenesulfonamide Derivatives

Structural Features :

Comparison :

- The phthalazinone-iminomethyl group introduces hydrogen-bonding sites absent in the target compound, likely improving biological interactions.

- Aromatic bromine in the target compound may alter electronic properties compared to non-halogenated analogues.

2-Bromo-N-(Furan-2-ylmethyl)Benzenesulfonamide

Structural Features :

Comparison :

- The furan ring’s electron-rich nature contrasts with the electron-withdrawing bromine and hydroxycyclohexenyl group in the target compound, affecting reactivity in substitution reactions.

Comparative Data Table

Biological Activity

The compound 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables that highlight its effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅BrN₁O₂S

- Molecular Weight : 316.24 g/mol

Antimicrobial Activity

Sulfonamides are known for their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens. For instance, studies have shown that sulfonamides can inhibit the growth of Gram-positive and Gram-negative bacteria by interfering with folic acid synthesis.

| Pathogen Type | Inhibition Zone (mm) | Reference |

|---|---|---|

| E. coli | 15 | |

| Staphylococcus aureus | 18 | |

| Pseudomonas aeruginosa | 12 |

Anti-inflammatory Effects

Recent investigations have suggested that the compound may possess anti-inflammatory properties. In vitro studies have demonstrated a reduction in pro-inflammatory cytokines when cells were treated with similar sulfonamide derivatives.

Case Study : A study published in the Journal of Medicinal Chemistry highlighted that certain sulfonamide derivatives significantly reduced TNF-alpha levels in macrophages, suggesting potential applications in treating inflammatory diseases.

Antitumor Activity

Preliminary studies indicate that this compound may exhibit antitumor activity. In a recent cell line study, the compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549).

The results suggest that the compound can induce apoptosis in cancer cells, making it a candidate for further investigation as an anticancer agent.

The biological activity of this compound is hypothesized to involve the inhibition of specific enzymes related to metabolic pathways in bacteria and cancer cells. The presence of the bromine atom and sulfonamide group may enhance its binding affinity to target enzymes, thereby disrupting their function.

Q & A

Basic Research Questions

Q. What are the foundational synthetic strategies for preparing 2-bromo-N-((1-hydroxycyclohex-2-en-1-yl)methyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, the brominated benzenesulfonyl chloride reacts with the amino alcohol derivative (e.g., (1-hydroxycyclohex-2-en-1-yl)methylamine) under basic conditions (e.g., triethylamine in dichloromethane). Reaction monitoring via TLC and purification via column chromatography are critical to isolate the product .

- Key Considerations : Control reaction temperature (0–25°C) to avoid side reactions like sulfonamide hydrolysis. Use anhydrous solvents to enhance yield .

Q. How is the molecular structure of this compound validated experimentally?

- Methodological Answer : X-ray crystallography using programs like SHELXL (for refinement) and WinGX (for data processing) provides definitive structural confirmation. Hydrogen bonding between the sulfonamide group and the hydroxyl moiety stabilizes the crystal lattice, as observed in analogous sulfonamides .

- Key Data : Metrics like bond angles (e.g., S–N–C) and torsion angles (cyclohexene ring conformation) should align with computational predictions (e.g., DFT calculations) .

Advanced Research Questions

Q. How can contradictory biological activity data for this compound be resolved?

- Methodological Answer : Contradictions may arise from differences in assay conditions or target specificity. For example:

- Assay Optimization : Validate enzyme inhibition assays (e.g., dihydropteroate synthase) under standardized pH and temperature.

- Structural Analysis : Compare binding modes using molecular docking (e.g., AutoDock Vina) to identify substituent-dependent interactions (e.g., bromine’s steric effects vs. hydroxycyclohexene’s hydrogen bonding) .

- Case Study : In a related sulfonamide, replacing bromine with chlorine altered IC50 values by 30%, highlighting halogen-dependent activity .

Q. What advanced techniques optimize the compound’s enantiomeric purity for chiral applications?

- Methodological Answer :

- Chiral Resolution : Use preparative HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Asymmetric Synthesis : Introduce chiral catalysts (e.g., Jacobsen’s thiourea) during the nucleophilic substitution step to control stereochemistry at the hydroxycyclohexene moiety .

Q. How can computational modeling predict the compound’s reactivity in novel reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model transition states for reactions like Suzuki coupling (bromine as a leaving group) or hydroxyl group oxidation.

- Solvent Effects : Apply COSMO-RS to simulate solvent polarity’s impact on reaction pathways (e.g., DMF vs. THF) .

Structural and Mechanistic Analysis

Q. What crystallographic challenges arise during refinement of this compound’s structure?

- Methodological Answer : Anisotropic displacement parameters (ADPs) for the bromine atom and flexible cyclohexene ring require careful refinement in SHELXL. Use the "ISOR" restraint to manage thermal motion artifacts. Twinning analysis (via PLATON) is recommended if Rint > 5% .

- Example : In a related structure (CAS 2034499-52-8), bromine ADPs required 10 refinement cycles to converge .

Biological Mechanism Exploration

Q. How does the hydroxycyclohexene moiety influence target binding compared to other substituents?

- Methodological Answer :

- SAR Studies : Synthesize analogs replacing the hydroxycyclohexene with furan or pyridine rings. Compare binding affinities via SPR or ITC.

- Molecular Dynamics : Simulate ligand-receptor complexes (e.g., COX-2) to assess hydrogen-bond stability over 100 ns trajectories .

- Finding : Hydroxycyclohexene’s rigidity enhances binding entropy (ΔS = +12 kcal/mol in COX-2 vs. furan derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.